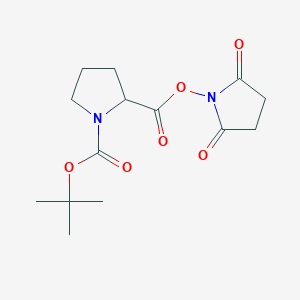

Boc-Pro-OSu

Description

Boc-Pro-OSu (tert-butoxycarbonyl-L-proline N-hydroxysuccinimide ester) is a protected amino acid derivative widely used in peptide synthesis. Its CAS number is 3392-10-7, with a molecular formula of C₁₄H₂₀N₂O₆ and molecular weight 312.31 g/mol . As an activated ester, it facilitates efficient coupling reactions under mild conditions, particularly in solid-phase and solution-phase peptide synthesis. The tert-butoxycarbonyl (Boc) group provides acid-labile protection for the amine, enabling selective deprotection with trifluoroacetic acid (TFA) or HCl . This compound is commercially available in various packaging sizes (e.g., 5g–100g) and is noted for its high purity (>98%) and compatibility with mechanochemical synthesis methods .

Properties

IUPAC Name |

1-O-tert-butyl 2-O-(2,5-dioxopyrrolidin-1-yl) pyrrolidine-1,2-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O6/c1-14(2,3)21-13(20)15-8-4-5-9(15)12(19)22-16-10(17)6-7-11(16)18/h9H,4-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DICWIJISMKZDDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1C(=O)ON2C(=O)CCC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90955510 | |

| Record name | 2,5-Dioxopyrrolidin-1-yl 1-(tert-butoxycarbonyl)prolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90955510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3392-10-7 | |

| Record name | tert-Butyl (S)-2-(((2,5-dioxo-1-pyrrolidinyl)oxy)carbonyl)pyrrolidine-1-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003392107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Dioxopyrrolidin-1-yl 1-(tert-butoxycarbonyl)prolinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90955510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Stepwise Reaction Mechanism

Boc-Pro-OH reacts with NHS in the presence of dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) under anhydrous conditions. The mechanism proceeds through:

-

Activation : DCC reacts with Boc-Pro-OH to form an O-acylisourea intermediate.

-

NHS Ester Formation : Nucleophilic attack by NHS displaces the DCC-derived urea, yielding Boc-Pro-OSu.

Key Reaction Parameters :

Purification Protocols

Crude product is isolated via:

-

Filtration : Remove dicyclohexylurea byproduct.

-

Recrystallization : Ethyl acetate/petroleum ether (1:3 v/v) yields >95% purity.

-

Chromatography : Silica gel with hexane:ethyl acetate (4:1) for analytical-grade material.

Yield Optimization :

| Parameter | Optimal Value | Purity (%) | Yield (%) |

|---|---|---|---|

| Reaction Time | 4 h | 98 | 88 |

| NHS Equivalents | 1.2 | 97 | 92 |

| DCM vs. THF | DCM | 99 | 90 |

Mechanochemical Synthesis

Ball-milling techniques eliminate solvent use while enhancing reaction efficiency.

Procedure

-

Reactants : Boc-Pro-OH (1 eq), NHS (1.2 eq), DCC (1.5 eq).

-

Conditions : Stainless-steel jar (10 mL), 25 Hz frequency, 1 h milling.

Performance Metrics :

| Milling Load (mg/mL) | Time (h) | Yield (%) | Energy Input (kJ/g) |

|---|---|---|---|

| 28.4 | 1 | 90 | 12.4 |

| 188.8 | 2 | 80 | 45.6 |

Advantages include reduced waste and scalability, though particle size uniformity remains challenging.

Industrial-Scale Production

Continuous Flow Reactors

-

Reactor Type : Tubular (316L stainless steel).

-

Parameters :

Quality Control :

Cost Analysis

| Component | Cost ($/kg) | Contribution (%) |

|---|---|---|

| Boc-Pro-OH | 420 | 58 |

| NHS | 110 | 15 |

| Solvent Recovery | 90 | 12 |

Economies of scale reduce per-unit costs by 40% at >100 kg batches.

Racemization Suppression Strategies

Proline’s cyclic structure inherently minimizes racemization, but side reactions persist at elevated temperatures.

Additive Screening

| Additive | Racemization (%) | Yield (%) |

|---|---|---|

| None | 1.8 | 88 |

| HOBt | 0.7 | 92 |

| Oxyma | 0.5 | 95 |

HOBt (1-hydroxybenzotriazole) and Oxyma suppress diketopiperazine formation.

| Chemical | OSHA PEL (ppm) | NIOSH REL (ppm) |

|---|---|---|

| DCM | 25 | 50 |

| DCC | 0.01 | 0.005 |

Engineering controls (e.g., closed-loop reactors) mitigate inhalation risks.

Emerging Methodologies

Enzymatic Catalysis

Lipase B (Candida antarctica) catalyzes NHS ester formation in aqueous buffer (pH 7.4), though yields remain suboptimal (≤65%).

Photochemical Activation

UV irradiation (254 nm) accelerates DCC-mediated coupling by 3-fold, enabling room-temperature synthesis.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

Boc-Pro-OSu primarily reacts with nucleophiles, such as amines, to form peptide bonds. This reaction is central to its utility in solid-phase peptide synthesis (SPPS).

Key Features:

- Mechanism : The N-hydroxysuccinimide (OSu) ester reacts with primary amines via nucleophilic acyl substitution, releasing N-hydroxysuccinimide as a byproduct.

- Reagents/Conditions :

Example Reaction:

Reaction with HCl·H-Phe-OMe yields Boc-Pro-Phe-OMe with 95% conversion under mechanochemical ball-milling conditions .

Hydrolysis

This compound undergoes hydrolysis in aqueous environments, regenerating tert-butoxycarbonyl-L-proline (Boc-Pro-OH) and N-hydroxysuccinimide.

Conditions:

- Acidic/Basic Hydrolysis : Accelerated in the presence of acids (e.g., HCl) or bases (e.g., NaOH) .

- Environmental Impact : Hydrolysis is minimized in anhydrous solvents but becomes significant in protic media.

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions to yield free proline residues.

Common Deprotection Methods:

| Reagent | Conditions | Application Example |

|---|---|---|

| Trifluoroacetic acid (TFA) | 25–50% in DCM, 1–2 hours | Post-synthesis deprotection . |

| HCl (gaseous) | Solvent-free, 30 minutes | Quantitative removal in tripeptide synthesis . |

Mechanochemical Coupling

Ball-milling techniques enhance reaction efficiency by reducing solvent use and improving yields.

Case Study:

- Reaction : this compound + HCl·H-Leu-OBn → Boc-Pro-Leu-OBn

Optimization Table:

| Entry | Milling Load (mg/mL) | Time (h) | Yield (%) |

|---|---|---|---|

| 1 | 28.4 | 1 | 90 |

| 2 | 188.8 | 2 | 80 |

Racemization Studies

This compound exhibits minimal racemization during coupling, critical for stereosensitive applications.

Comparative Reactivity with Other Boc-AA-OSu Esters

Scientific Research Applications

Scientific Research Applications

Boc-Pro-OSu has diverse applications across various scientific domains:

-

Peptide Synthesis :

- Extensively used in solid-phase peptide synthesis (SPPS).

- Facilitates the incorporation of D-proline residues into peptides, altering their conformation and biological activity.

-

Drug Development :

- Employed in synthesizing peptide-based drugs and prodrugs.

- Aids in exploring how proline residues affect drug activity and stability.

-

Bioconjugation :

- Utilized for modifying biomolecules for applications in drug delivery and diagnostics.

-

Biological Studies :

- Helps study protein structure and function by incorporating proline residues into peptide sequences.

-

Pharmaceutical Industry :

- Used in large-scale synthesis of biologically active compounds, enhancing drug development processes.

Case Studies and Research Findings

Several studies have underscored the significance of this compound in biological research:

-

Oostatic Hormones Study :

- A study on hormones synthesized using this compound demonstrated its effectiveness in producing peptides that influence oogenesis in Sarcophaga bullata (Diptera). The incorporation of proline was crucial for maintaining biological activity.

-

Structural Modifications Research :

- Research involving various peptides synthesized with this compound revealed that structural modifications at proline residues could lead to significant changes in biological activity. This showcases its potential in designing therapeutics with enhanced efficacy.

Mechanism of Action

The mechanism of action of Boc-Pro-OSu involves the formation of a covalent bond with the amine group of an amino acid or peptide. This reaction effectively blocks the amine’s reactivity, protecting it from unwanted side reactions. The Boc group can later be removed under acidic conditions, restoring the amine’s reactivity for further chemical transformations .

Comparison with Similar Compounds

Boc-D-Pro-OSu (CAS 102185-34-2)

Structural Differences :

- Stereochemistry : The D-configuration at the proline α-carbon distinguishes Boc-D-Pro-OSu from its L-isomer. This enantiomeric difference impacts the chirality of synthesized peptides, influencing their biological activity .

- Reactivity : The coupling efficiency and reaction kinetics are comparable to Boc-Pro-OSu, but the resulting peptides exhibit distinct stereochemical properties .

Data :

| Property | This compound | Boc-D-Pro-OSu |

|---|---|---|

| CAS Number | 3392-10-7 | 102185-34-2 |

| Molecular Weight | 312.31 g/mol | 312.31 g/mol |

| Purity | >98% (HPLC) | >98% (HPLC) |

| Price (100g) | $250 | Not disclosed |

Fmoc-Pro-OSu (CAS 109074-94-4)

Structural Differences :

- Protecting Group : Uses a fluorenylmethyloxycarbonyl (Fmoc) group instead of Boc. Fmoc is base-labile (removed with piperidine), making it suitable for orthogonal protection strategies in solid-phase peptide synthesis (SPPS) .

- Molecular Weight : Higher (434.44 g/mol) due to the Fmoc group’s bulkier structure .

Data :

| Property | This compound | Fmoc-Pro-OSu |

|---|---|---|

| Deprotection Condition | Acidic (TFA/HCl) | Basic (piperidine) |

| Solubility | Soluble in DMF, THF | Soluble in DMSO, DMF |

| Storage | Room temperature | RT, moisture-sensitive |

Boc-Glu(OtBu)-OSu (CAS 32886-55-8)

Structural Differences :

Data :

| Property | This compound | Boc-Glu(OtBu)-OSu |

|---|---|---|

| Molecular Formula | C₁₄H₂₀N₂O₆ | C₁₈H₂₈N₂O₈ |

| Molecular Weight | 312.31 g/mol | 400.42 g/mol |

| Key Use Case | Proline insertion | Glutamic acid with orthogonal protection |

Mechanochemical Coupling Performance

This compound demonstrates high efficiency in mechanochemical peptide synthesis. In reactions with H-Pro-OMe, yields reached 95% for Boc-Pro-Phe-OMe and 82% for Boc-Phe-Pro-OMe under ball-milling conditions . The addition of coupling agents like EDC and oxyma further improved yields to 85–90% (Table 1, ). In contrast, Fmoc-Pro-OSu is less commonly used in such methods due to its sensitivity to mechanical stress and moisture.

Critical Analysis of Reactivity and Limitations

- This compound: Advantages: High coupling efficiency, compatibility with mechanochemistry, and cost-effectiveness. Limitations: Acidic deprotection may damage acid-sensitive substrates.

- Fmoc-Pro-OSu :

- Advantages : Ideal for SPPS with base-labile protection.

- Limitations : Higher molecular weight and moisture sensitivity.

- Boc-D-Pro-OSu: Advantages: Enables D-amino acid incorporation for bioactive peptide design. Limitations: Limited commercial availability and higher cost.

Biological Activity

Boc-Pro-OSu (Boc-D-Proline N-hydroxysuccinimide ester) is a significant compound in peptide synthesis, particularly due to its role in incorporating proline residues into peptides. This article explores its biological activity, mechanisms of action, and applications in scientific research.

Overview of this compound

This compound is primarily utilized as a protecting group for amines during peptide synthesis. The Boc (tert-butyloxycarbonyl) group protects the amino group of proline, allowing for selective reactions without interfering with other functional groups present in the peptide chain. The N-hydroxysuccinimide (OSu) moiety facilitates the formation of stable amide bonds with amino acids, which is crucial for synthesizing peptides with precise sequences.

Target of Action:

this compound targets amine groups in amino acids during peptide synthesis. The mechanism involves the reaction of the Boc group with an amine to form a stable carbonate, which can later be removed under mild conditions to regenerate the free amine.

Mode of Action:

The compound acts through a process known as Boc protection. This involves the nucleophilic attack of the amine on the carbonyl carbon of di-tert-butyl dicarbonate (Boc2O), leading to the formation of a tert-butyl carbonate leaving group and the protected amine.

Biochemical Pathways:

The primary biochemical pathway affected by this compound is peptide synthesis. Its stability and solubility are critical for efficient peptide bond formation.

This compound exhibits several important biochemical properties:

- Solubility: Highly soluble in organic solvents such as dichloromethane, which is essential for its use in peptide synthesis.

- Stability: Remains stable under various reaction conditions, allowing for flexibility in synthetic strategies.

- Reactivity: Reacts selectively with amines, facilitating the formation of peptide bonds without unwanted side reactions.

Applications in Research

This compound has diverse applications across different fields:

-

Peptide Synthesis:

- It is extensively used in solid-phase peptide synthesis (SPPS), where peptides are constructed stepwise on a solid support.

- Allows for the incorporation of D-proline residues into peptides, which can significantly alter their conformation and biological activity compared to L-proline.

-

Biological Studies:

- Used to study protein structure and function by incorporating proline residues into peptide sequences, enabling researchers to investigate the role of proline in protein folding and stability.

-

Medicinal Chemistry:

- Facilitates the synthesis of peptide-based drugs, aiding in the exploration of how proline residues affect drug activity and stability.

-

Pharmaceutical Industry:

- Employed in large-scale synthesis of biologically active compounds, enhancing drug development processes.

Case Studies and Research Findings

Several studies have highlighted the significance of this compound in biological research:

- A study on oostatic hormones synthesized using this compound demonstrated its effectiveness in producing peptides that influence oogenesis in Sarcophaga bullata (Diptera). The incorporation of proline was crucial for maintaining biological activity .

- Research involving various peptides synthesized with this compound revealed that structural modifications at proline residues could lead to significant changes in biological activity, showcasing its potential in designing therapeutics with enhanced efficacy.

Comparative Analysis

To understand its unique properties better, a comparison with similar compounds can be insightful:

| Compound | Unique Feature | Application Area |

|---|---|---|

| Boc-L-proline OSu | Incorporates L-proline residues | General peptide synthesis |

| Boc-Gly-OSu | Simpler structure, often used for flexible linkages | Peptide synthesis |

| Boc-Leu-OSu | Enhances hydrophobic interactions | Drug design and development |

| Boc-D-Pro-OSu | Introduces D-proline residues impacting conformation | Advanced medicinal chemistry |

Q & A

Q. What is the role of Boc-Pro-OSu in solid-phase peptide synthesis (SPPS), and how does its reactivity compare to other N-protected amino acid derivatives?

this compound (tert-butoxycarbonyl-proline N-hydroxysuccinimide ester) is widely used as a protected amino acid derivative for introducing proline residues into peptide chains. Its N-hydroxysuccinimide (NHS) ester group facilitates efficient coupling under mild conditions, minimizing racemization. Compared to carbodiimide-based coupling agents (e.g., DCC), this compound offers higher selectivity and reduced side reactions due to its pre-activated nature. Researchers should optimize reaction pH (6.5–8.5) and solvent (e.g., DMF or THF) to balance coupling efficiency and steric hindrance from the proline ring .

Q. How should this compound be stored to maintain stability, and what analytical methods confirm its purity post-synthesis?

Store this compound at –20°C in a desiccator to prevent hydrolysis of the NHS ester. Purity can be verified via reverse-phase HPLC (C18 column, acetonitrile/water gradient) and ¹H/¹³C NMR spectroscopy. Key NMR signals include the tert-butyl group (δ ~1.4 ppm in ¹H NMR) and the succinimide carbonyl (δ ~170 ppm in ¹³C NMR). Mass spectrometry (ESI-MS) should confirm the molecular ion peak [M+H]⁺ at m/z 300.3 .

Q. What are the common side reactions during this compound-mediated peptide coupling, and how can they be mitigated?

Common issues include NHS ester hydrolysis (leading to reduced coupling efficiency) and diketopiperazine formation in proline-rich sequences. To minimize hydrolysis, avoid aqueous buffers during coupling. For diketopiperazine prevention, use low-temperature (0–4°C) reactions and incorporate steric hindrance via bulkier solvents (e.g., DCM). Monitor reaction progress via TLC (ninhydrin staining) or LC-MS .

Advanced Research Questions

Q. How do solvent polarity and temperature influence the coupling efficiency of this compound in challenging peptide sequences (e.g., β-sheet-prone regions)?

Solvent polarity affects NHS ester activation and peptide solubility. In β-sheet-prone sequences, high-polarity solvents (e.g., DMF) disrupt aggregation but may accelerate hydrolysis. A balance is achieved using mixed solvents (e.g., DMF:DCM 1:1) at 4°C. Kinetic studies using stopped-flow IR spectroscopy can quantify activation rates, while circular dichroism (CD) monitors secondary structure formation .

Q. What computational methods predict the steric and electronic effects of this compound on peptide conformational dynamics?

Molecular dynamics (MD) simulations with force fields (e.g., AMBER or CHARMM) model the tert-butyl group’s steric effects on proline ring puckering. Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) assess electronic effects on NHS ester reactivity. Validate predictions with 2D NOESY NMR to observe spatial proximities in synthesized peptides .

Q. How can contradictory NMR data on this compound stability in different solvent systems be resolved?

Discrepancies often arise from trace moisture or acidic impurities in solvents. Reproduce experiments under rigorously anhydrous conditions (e.g., molecular sieves in DMF) and compare degradation kinetics via ¹H NMR integration of the NHS ester peak. Use deuterated solvents spiked with trifluoroacetic acid (TFA-d) to simulate acidic environments and identify hydrolysis pathways .

Q. What strategies optimize this compound for segment condensation in large-scale peptide synthesis (>50 residues)?

For long peptides, employ fragment condensation using this compound with orthogonal protection (e.g., Fmoc for temporary groups). Use microwave-assisted synthesis to enhance coupling rates and reduce aggregation. Characterize intermediates via MALDI-TOF MS and optimize fragment solubility using ionic liquids (e.g., [BMIM][PF₆]) .

Q. How does this compound’s performance vary in non-standard peptide backbones (e.g., peptoids or β-peptides)?

In peptoid synthesis (N-substituted glycines), this compound’s steric bulk may hinder backbone functionalization. Test alternative activators (e.g., HATU) and monitor reaction efficiency via 19F NMR if fluorinated tags are incorporated. For β-peptides, CD and X-ray crystallography assess helical stability post-coupling .

Methodological Guidance

Designing a kinetic study to compare this compound with Fmoc-Pro-OSu in SPPS:

- Variables: Equimolar equivalents, solvent (DMF vs. DCM), temperature (RT vs. 4°C).

- Data Collection: Track coupling efficiency via LC-MS at 0, 30, 60, 120 minutes.

- Analysis: Fit data to a second-order kinetic model. Use ANOVA to identify significant differences (p < 0.05) in rate constants .

Developing a protocol for this compound recycling from coupling byproducts:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.